molecular formula C24H18F3N3S3 B2360756 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine CAS No. 303091-06-7

2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine

Cat. No.: B2360756
CAS No.: 303091-06-7
M. Wt: 501.6
InChI Key: AUGDMCZVXIHBIQ-UHFFFAOYSA-N
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Description

2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine: is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three 4-fluorobenzylthio groups attached to the triazine core. The fluorine atoms in the benzyl groups contribute to the compound’s unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-fluorobenzylthiol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with 4-fluorobenzylthio groups. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio groups. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the triazine ring or the benzylthio groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms in the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced triazine derivatives and benzylthio groups

    Substitution: Substituted triazine derivatives with various functional groups

Scientific Research Applications

Chemistry: 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and formulations.

Mechanism of Action

The mechanism of action of 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 2,4,6-Tris((4-chlorobenzyl)thio)-1,3,5-triazine
  • 2,4,6-Tris((4-bromobenzyl)thio)-1,3,5-triazine
  • 2,4,6-Tris((4-methylbenzyl)thio)-1,3,5-triazine

Comparison: Compared to its analogs, 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards biological targets. These properties make it a valuable compound for various scientific research applications, particularly in drug discovery and development.

Properties

IUPAC Name

2,4,6-tris[(4-fluorophenyl)methylsulfanyl]-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3S3/c25-19-7-1-16(2-8-19)13-31-22-28-23(32-14-17-3-9-20(26)10-4-17)30-24(29-22)33-15-18-5-11-21(27)12-6-18/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDMCZVXIHBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-06-7
Record name 2,4,6-TRIS((4-FLUOROBENZYL)THIO)-1,3,5-TRIAZINE
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